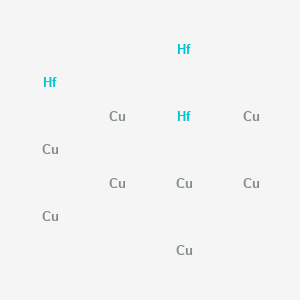
5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups attached to the carbazole core.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of organic electronic materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethylamine: An industrial chemical used as a catalyst for epoxy resins and polyurethane.
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: Known for its biological activities and used in medicinal chemistry.
Uniqueness
5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrocarbazole core and the presence of ethyl and dimethylamine groups make it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
60481-50-7 |
|---|---|
Molekularformel |
C16H22N2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
5-ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C16H22N2/c1-4-11-6-5-7-15-16(11)13-10-12(18(2)3)8-9-14(13)17-15/h5-7,12,17H,4,8-10H2,1-3H3 |
InChI-Schlüssel |
RQIODBKLHDKUFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C3=C(CCC(C3)N(C)C)NC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)
![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)



